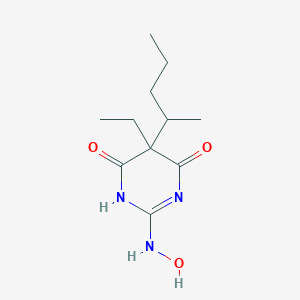

5-ethyl-2-(hydroxyamino)-5-pentan-2-yl-1H-pyrimidine-4,6-dione

Cat. No. B008673

Key on ui cas rn:

102856-34-8

M. Wt: 241.29 g/mol

InChI Key: NUSFMNUYSBYLOQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08916266B2

Procedure details

Subsequently, a solution mixture of butyl acrylate (150 g), tetraethoxysilane (30 g), phenyltrimethoxysilane (145 g) and 3-methacryloxypropyltrimethoxysilane (1.3 g) and a solution mixture of N-isopropylacrylamide (165 g), acrylic acid (3 g), a reactive emulsifier (trade name “ADEKA REASOAP SR-1025”, manufactured by ADEKA Corporation, an aqueous solution containing 25 mass % solid content) (13 g), a 2 mass % aqueous ammonium persulfate solution (40 g) and ion-exchanged water (1900 g) were simultaneously added dropwise over about two hours while keeping the temperature of the reaction vessel at 80° C. Furthermore, stirring was continued for about two hours while keeping the temperature of the reaction vessel at 80° C. Thereafter, the temperature of the reaction vessel was cooled to room temperature and filtration was performed by a 100 mesh wire netting. The solid content concentration was controlled to be 10.0 mass % with ion-exchanged water to obtain a water dispersion of the polymer emulsion particle (HB-7) having a number average particle size of 70 nm. The content of an aqueous-phase component was 18 mass %.

[Compound]

Name

SR-1025

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

ammonium persulfate

Quantity

40 g

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

C([O:5][CH2:6][CH2:7][CH2:8][CH3:9])(=O)C=C.C(O[Si]([O:20][CH2:21]C)(OCC)OCC)C.[C:23]1([Si](OC)(OC)OC)[CH:28]=[CH:27][CH:26]=[CH:25]C=1.C(OCCC[Si](OC)(OC)OC)(=O)C(C)=C.C([NH:55][C:56](=O)C=C)(C)C.C(O)(=[O:63])C=C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+:75].[NH4+:76]>O>[CH3:23][CH2:28][CH2:27][CH:26]([C:7]1([CH2:8][CH3:9])[C:6](=[O:5])[N:76]=[C:56]([NH:55][OH:63])[NH:75][C:21]1=[O:20])[CH3:25] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

145 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[Si](OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

1.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC

|

Step Two

|

Name

|

|

|

Quantity

|

165 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C=C)=O

|

|

Name

|

|

|

Quantity

|

3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Three

[Compound]

|

Name

|

SR-1025

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

ammonium persulfate

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

|

Name

|

|

|

Quantity

|

1900 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Furthermore, stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an aqueous solution containing 25 mass % solid content) (13 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 80° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The solid content concentration

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |